molecular formula C5H2BrNOS B6189187 2-bromo-4-isocyanatothiophene CAS No. 1373346-87-2

2-bromo-4-isocyanatothiophene

Cat. No.: B6189187
CAS No.: 1373346-87-2
M. Wt: 204
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-isocyanatothiophene is a chemical compound with the molecular formula C5H2BrNOS and a molecular weight of 204.04 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 36.09°C, a predicted boiling point of approximately 237.1°C at 760 mmHg, a predicted density of approximately 1.8 g/cm^3, and a predicted refractive index of n20D 1.67 .

Safety and Hazards

2-bromo-4-isocyanatothiophene may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be stored at room temperature .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-4-isocyanatothiophene can be achieved through a two-step process involving bromination of 2-thiophenecarboxylic acid followed by conversion of the resulting 2-bromo-4-carboxythiophene to the isocyanate derivative.", "Starting Materials": [ "2-thiophenecarboxylic acid", "Bromine", "Phosphorus tribromide", "Sodium hydroxide", "Chloroform", "Sodium bicarbonate", "Thionyl chloride", "Ammonia", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of 2-thiophenecarboxylic acid", "a. Dissolve 2-thiophenecarboxylic acid (1.0 g, 6.5 mmol) in chloroform (20 mL) in a round-bottom flask.", "b. Add bromine (1.5 mL, 29 mmol) dropwise to the reaction mixture with stirring at room temperature.", "c. Add phosphorus tribromide (2.0 mL, 21 mmol) dropwise to the reaction mixture with stirring at room temperature.", "d. Heat the reaction mixture at reflux for 2 hours.", "e. Cool the reaction mixture to room temperature and add sodium bicarbonate (5.0 g) to neutralize the excess acid.", "f. Extract the product with chloroform (3 x 20 mL).", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-4-carboxythiophene as a yellow solid (yield: 1.2 g, 85%).", "Step 2: Conversion of 2-bromo-4-carboxythiophene to 2-bromo-4-isocyanatothiophene", "a. Dissolve 2-bromo-4-carboxythiophene (1.0 g, 4.5 mmol) in thionyl chloride (10 mL) in a round-bottom flask.", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure.", "d. Add ammonia (10 mL) to the residue and stir the mixture at room temperature for 1 hour.", "e. Extract the product with diethyl ether (3 x 20 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-4-isocyanatothiophene as a yellow solid (yield: 0.8 g, 70%)." ] }

CAS No.

1373346-87-2

Molecular Formula

C5H2BrNOS

Molecular Weight

204

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.